molecular formula C23H22FN5O3 B2440062 4-(4-fluorobenzyl)-1-(3-morpholin-4-yl-3-oxopropyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 902959-73-3

4-(4-fluorobenzyl)-1-(3-morpholin-4-yl-3-oxopropyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No. B2440062
M. Wt: 435.459
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-fluorobenzyl)-1-(3-morpholin-4-yl-3-oxopropyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C23H22FN5O3 and its molecular weight is 435.459. The purity is usually 95%.
BenchChem offers high-quality 4-(4-fluorobenzyl)-1-(3-morpholin-4-yl-3-oxopropyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-fluorobenzyl)-1-(3-morpholin-4-yl-3-oxopropyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives, including compounds structurally related to 4-(4-fluorobenzyl)-1-(3-morpholin-4-yl-3-oxopropyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, have demonstrated promising anticancer properties. For instance, a study by (Ovádeková et al., 2005) reported that certain quinazoline derivatives acted cytotoxically against the tumor cell line HeLa, showing potential as anticancer agents. Another study by (Reddy et al., 2015) synthesized a series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, targeting structural requirements essential for anticancer activity and found significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines.

Antimicrobial and Antifungal Activities

Several studies have highlighted the antimicrobial and antifungal activities of quinazoline derivatives. For instance, (Bektaş et al., 2007) synthesized novel 1,2,4-Triazole derivatives, including compounds with morpholine groups, which exhibited good to moderate antimicrobial activities. Similarly, (Desai et al., 2013) reported the synthesis of fluorine-containing quinazolinone derivatives with significant antimicrobial potency, suggesting the potential of such compounds in developing new antimicrobial agents.

Antihistaminic Agents

Quinazoline derivatives have also been explored for their potential as antihistaminic agents. A study by (Alagarsamy et al., 2009) synthesized novel quinazolin-5-ones that showed promising H1-antihistaminic activity in vivo, suggesting their potential for further development as new classes of antihistamines.

properties

IUPAC Name

4-[(4-fluorophenyl)methyl]-1-(3-morpholin-4-yl-3-oxopropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O3/c24-17-7-5-16(6-8-17)15-28-22(31)18-3-1-2-4-19(18)29-20(25-26-23(28)29)9-10-21(30)27-11-13-32-14-12-27/h1-8H,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXAQROVSHINMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-fluorobenzyl)-1-(3-morpholin-4-yl-3-oxopropyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

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